molecular formula C22H18ClN3O2 B2955969 Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-12-9

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

Cat. No. B2955969
CAS RN: 477866-12-9
M. Wt: 391.86
InChI Key: HIGBUXSZZMRTLR-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a chemical compound with the molecular formula C22H18ClN3O2 . It has an average mass of 391.850 Da and a mono-isotopic mass of 391.108765 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate consists of 22 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

This compound has been used in the synthesis of a new series of pyrano[2,3-d]pyrimidine derivatives . The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, making it a useful intermediate in the synthesis of a variety of interesting heterocyclic systems .

Antimicrobial Activity

Pyrano[2,3-d]pyrimidines, which can be synthesized using this compound, have demonstrated antimicrobial activity . This makes the compound potentially useful in the development of new antimicrobial drugs.

Antitumor Activity

Pyrano[2,3-d]pyrimidines also exhibit antitumor activity . Therefore, this compound could be used in the synthesis of potential antitumor drugs.

Anti-inflammatory Activity

The anti-inflammatory activity of pyrano[2,3-d]pyrimidines suggests that this compound could be used in the development of anti-inflammatory drugs.

Antiviral Activity

Pyrano[2,3-d]pyrimidines have demonstrated antiviral activity . This suggests potential applications of this compound in antiviral drug development.

Pharmaceutical Testing

This compound is available for pharmaceutical testing . It can be used as a reference standard for accurate results in pharmaceutical research and development.

properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-8-10-18(23)11-9-15)26-20(19)16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGBUXSZZMRTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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